molecular formula C18H14N2O3 B1596469 2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid CAS No. 298187-85-6

2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid

Cat. No.: B1596469
CAS No.: 298187-85-6
M. Wt: 306.3 g/mol
InChI Key: ZCKWIRNYRQKPNV-UHFFFAOYSA-N
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Description

2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal and synthetic organic chemistry. This compound is particularly interesting due to its potential biological activities and its role as a scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Doebner reaction, which uses aniline, 2-nitrobenzaldehyde, and pyruvic acid in the presence of a catalytic amount of trifluoroacetic acid in ethanol . Another method is the Pfitzinger reaction, which involves the reaction of isatin with α-methyl ketone in aqueous ethanol . Additionally, microwave-assisted synthesis and the use of rare-earth metal catalysts in water under reflux conditions have been reported .

Industrial Production Methods

Industrial production of quinoline derivatives often involves green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, potassium permanganate, sodium borohydride, and various catalysts such as palladium or platinum . Reaction conditions typically involve refluxing in solvents like ethanol or methanol, or using microwave irradiation to accelerate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline-4-carboxylic acid derivatives, while reduction reactions can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid involves its interaction with molecular targets such as HDACs. By inhibiting these enzymes, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit HDACs selectively makes it a valuable lead compound in anticancer drug development .

Properties

IUPAC Name

2-(4-acetamidophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11(21)19-13-8-6-12(7-9-13)17-10-15(18(22)23)14-4-2-3-5-16(14)20-17/h2-10H,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKWIRNYRQKPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351460
Record name 2-[4-(acetylamino)phenyl]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

298187-85-6
Record name 2-[4-(acetylamino)phenyl]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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